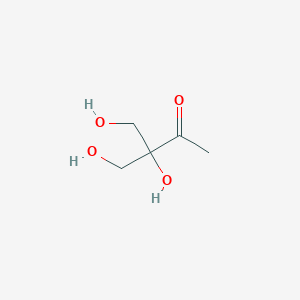

3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dihidroxi-3-(hidroximetil)butan-2-ona es un compuesto orgánico con la fórmula molecular C5H10O4. Es un derivado de la butanona y presenta tres grupos hidroxilo y un grupo hidroximetil. Este compuesto es conocido por su papel en varios procesos químicos y biológicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3,4-Dihidroxi-3-(hidroximetil)butan-2-ona se puede lograr a través de varios métodos. Un enfoque común implica la oxidación de la 3,4-dihidroxibutan-2-ona utilizando agentes oxidantes adecuados en condiciones controladas . Otro método incluye la hidroxilación de la 3-hidroxi-3-(hidroximetil)butan-2-ona utilizando catalizadores y reactivos específicos .

Métodos de producción industrial

En entornos industriales, la producción de 3,4-Dihidroxi-3-(hidroximetil)butan-2-ona a menudo implica procesos de oxidación a gran escala. Estos procesos utilizan sistemas catalíticos avanzados para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

3,4-Dihidroxi-3-(hidroximetil)butan-2-ona experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse aún más para formar moléculas más complejas.

Reducción: Puede reducirse a alcoholes más simples en condiciones específicas.

Sustitución: Los grupos hidroxilo pueden sustituirse con otros grupos funcionales utilizando reactivos apropiados.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios alcoholes, cetonas y derivados sustituidos, dependiendo de las condiciones de reacción y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one has the molecular formula C4H8O4 and is characterized by its two hydroxyl groups and a carbonyl group. Its structure plays a crucial role in its reactivity and biological activity.

Enzyme Inhibition Studies

Research has identified this compound as a substrate for several enzymes involved in metabolic pathways. For instance, studies have shown that it acts as a competitive inhibitor for the enzyme 3,4-dihydroxybutanone 4-phosphate synthase (DHBPS) in Vibrio cholerae, which is crucial for riboflavin biosynthesis. The kinetic and structural characterization of this interaction provides insights into potential therapeutic targets for inhibiting pathogenic bacteria .

Antitumor Activity

Recent studies have explored the compound's potential in cancer therapy. A novel derivative of curcumin that incorporates hydroxymethyl groups has demonstrated significant antitumor effects on human breast adenocarcinoma cells (MDA-MB-231). The compound induced apoptosis and autophagy through various signaling pathways, highlighting the therapeutic potential of derivatives containing this compound .

Drug Stabilization

The compound has been utilized in the formulation of pharmaceutical agents where stabilization of active ingredients is required. For example, it serves as an additive in gadolinium-based contrast agents used in magnetic resonance imaging (MRI), enhancing the stability and efficacy of these compounds .

Synthesis of Bioactive Compounds

The hydroxyl groups in this compound facilitate its use as a precursor in synthesizing various bioactive molecules. Its ability to form stable complexes with metal ions also makes it valuable in developing metal-based therapeutics.

Case Studies

Mecanismo De Acción

El mecanismo de acción de 3,4-Dihidroxi-3-(hidroximetil)butan-2-ona implica su interacción con enzimas y objetivos moleculares específicos. Participa en varias vías bioquímicas, influyendo en la actividad de las enzimas y otras proteínas. Los grupos hidroxilo juegan un papel crucial en su reactividad e interacciones con otras moléculas .

Comparación Con Compuestos Similares

Compuestos similares

3,4-Dihidroxi-3-metil-2-butanona: Similar en estructura pero con un grupo metil en lugar de un grupo hidroximetil.

3-Hidroxi-3-metil-2-butanona: Carece del grupo hidroxilo adicional presente en 3,4-Dihidroxi-3-(hidroximetil)butan-2-ona.

2-Butanona, 4-hidroxi-3-metil-: Otro compuesto similar con ligeras diferencias estructurales.

Unicidad

3,4-Dihidroxi-3-(hidroximetil)butan-2-ona es único debido a su disposición específica de grupos hidroxilo e hidroximetil, que confieren propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso en diversas aplicaciones de investigación e industriales.

Actividad Biológica

3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one, also known as DHB, is a compound that has garnered attention in the field of biochemistry due to its potential biological activities. It is structurally related to compounds involved in the riboflavin biosynthesis pathway, which is crucial for various microorganisms but absent in humans. This characteristic makes enzymes associated with this pathway promising targets for antibacterial drug development.

Structural Characteristics

DHB is characterized by its hydroxymethyl and dihydroxy groups, which contribute to its reactivity and interaction with biological systems. The compound's IUPAC name is 3-hydroxy-4-(hydroxymethyl)butan-2-one, and it has a molecular formula of C4H8O4.

Enzymatic Inhibition

DHB acts as a competitive inhibitor of the enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) . This enzyme catalyzes a key step in riboflavin biosynthesis, converting d-ribulose 5-phosphate into 3,4-dihydroxy-2-butanone 4-phosphate. Inhibition of DHBPS can disrupt riboflavin production in pathogens such as Vibrio cholerae, making it a potential target for developing new antibacterial agents .

Antimicrobial Properties

Research indicates that compounds structurally related to DHB exhibit antimicrobial properties. For instance, derivatives of DHB have shown activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, with varying zones of inhibition compared to standard antibiotics . The mechanism behind this activity may involve interference with bacterial metabolic pathways essential for survival.

Study on Enzyme Inhibition

A detailed study focused on the structural basis of competitive inhibition by DHB revealed that the binding affinity of DHB to DHBPS could be influenced by the presence of zinc ions. The crystal structure analysis showed that DHB could effectively compete with the natural substrate d-ribulose 5-phosphate, thus blocking the enzyme's activity .

Antimicrobial Activity Assessment

In a recent investigation, the antimicrobial efficacy of various derivatives of DHB was assessed. These compounds were tested against several pathogenic strains, revealing significant antibacterial activity. The study reported that some derivatives had zones of inhibition comparable to traditional antibiotics like oxytetracycline, highlighting their potential as alternative therapeutic agents .

Research Findings Overview

Propiedades

Número CAS |

6784-03-8 |

|---|---|

Fórmula molecular |

C5H10O4 |

Peso molecular |

134.13 g/mol |

Nombre IUPAC |

3,4-dihydroxy-3-(hydroxymethyl)butan-2-one |

InChI |

InChI=1S/C5H10O4/c1-4(8)5(9,2-6)3-7/h6-7,9H,2-3H2,1H3 |

Clave InChI |

UBXSGWANZATOLV-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C(CO)(CO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.